![molecular formula C42H30O2P2 B14774002 1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine is a complex organic compound with the molecular formula C42H30O2P2 and a molecular weight of 628.63 g/mol . This compound is known for its unique structure, which includes three benzene rings fused to a dioxocine ring, and two diphenylphosphino groups attached at the 1 and 14 positions . It is primarily used as a ligand in various catalytic processes, particularly in the field of organometallic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine typically involves the reaction of tribenzo[b,e,g][1,4]dioxocine with diphenylphosphine under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The diphenylphosphino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Aplicaciones Científicas De Investigación
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine involves its ability to form stable complexes with metal ions . These complexes can then participate in various catalytic processes, facilitating reactions by lowering the activation energy . The molecular targets include metal ions such as palladium, platinum, and rhodium . The pathways involved include coordination to the metal center and subsequent activation of substrates .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Another phosphine ligand used in catalysis.
1,2-Bis(diphenylphosphino)ethane: A commonly used ligand in organometallic chemistry.
1,3-Bis(diphenylphosphino)propane: Known for its use in various catalytic processes.
Uniqueness
1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine is unique due to its larger and more complex structure, which provides greater stability and versatility in forming metal complexes . This makes it particularly useful in catalytic processes that require robust and stable ligands .
Propiedades
Fórmula molecular |
C42H30O2P2 |
|---|---|
Peso molecular |
628.6 g/mol |
Nombre IUPAC |
(20-diphenylphosphanyl-8,15-dioxatetracyclo[14.4.0.02,7.09,14]icosa-1(16),2(7),3,5,9,11,13,17,19-nonaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C42H30O2P2/c1-5-17-31(18-6-1)45(32-19-7-2-8-20-32)39-29-15-27-37-41(39)42-38(44-36-26-14-13-25-35(36)43-37)28-16-30-40(42)46(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-30H |
Clave InChI |
DTJJMKFHBFTIDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC8=CC=CC=C8O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



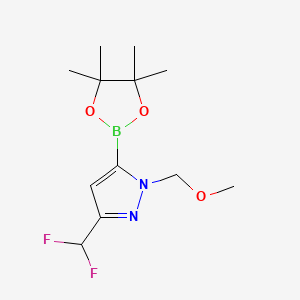
![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14773937.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)

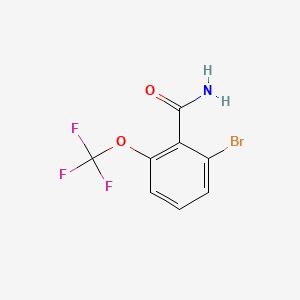
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
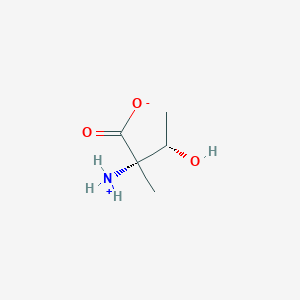
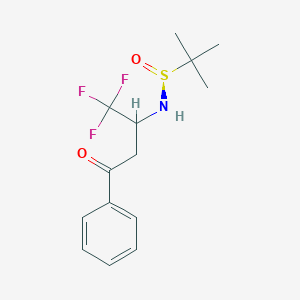

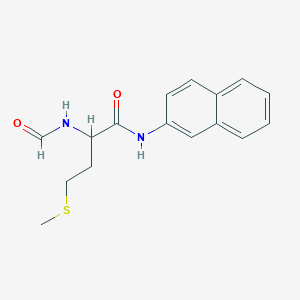
![2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol](/img/structure/B14773979.png)

